Bromofosfamide

Beschreibung

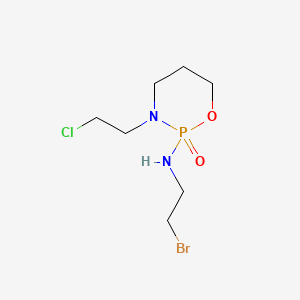

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAVRRLTFVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908827 | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104149-14-6, 146452-36-0 | |

| Record name | Bromofosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Bromofosfamide

Asymmetric Synthesis Approaches for Enantiomerically Pure Bromofosfamide (B17040)

The therapeutic efficacy of bromofosfamide has been linked to its specific enantiomeric form, with the (S)-enantiomer, also designated as CBM-11, showing particular promise researchgate.netingentaconnect.comnih.govpatsnap.com. Consequently, the development of asymmetric synthesis approaches to obtain enantiomerically pure S-(-)-bromofosfamide has been a key area of research. These methods often leverage chiral starting materials or chiral auxiliaries to control the stereochemistry at the chiral center of the oxazaphosphorine ring. For instance, the synthesis can involve the use of optically active amines or chiral derivatizing agents. High enantiomeric purity, often exceeding 99.9% for S-(-)-bromofosfamide, is typically achieved and confirmed through analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov. The synthesis of enantiomerically pure ifosfamide (B1674421) and its analogues, including bromofosfamide, often starts from optically active precursors or involves the separation of diastereomeric intermediates, which are then converted to the desired enantiomers researchgate.netgoogle.comresearchgate.netacs.org.

Development of Synthetic Pathways for Bromofosfamide Potential Metabolites

Understanding the metabolism of bromofosfamide is crucial for elucidating its mechanism of action and potential toxicities. Researchers have synthesized potential metabolites of bromofosfamide to serve as standards for analytical studies, particularly using phosphorus nuclear magnetic resonance (³¹P NMR) spectroscopy ingentaconnect.compatsnap.comdrugbank.comresearchgate.net. These synthetic pathways often mirror those established for ifosfamide metabolites, but with modifications to account for the altered stability of the carbon-bromine (C–Br) bond compared to the carbon-chlorine (C–Cl) bond found in ifosfamide ingentaconnect.comdrugbank.com. Key metabolites, such as bromo analogues of isophosphoramide mustard (iPAM), have been synthesized. For example, compound 5, a bromo analogue of iPAM, was synthesized using methods similar to those for iPAM, yielding 9% ingentaconnect.com. The synthesis of these metabolites allows for detailed studies of stereospecific metabolism, with techniques like chiral shift reagents or solid-state NMR being employed to determine enantiomeric purity and metabolic pathways ingentaconnect.comdrugbank.comresearchgate.net.

Design and Synthesis of Novel Bromofosfamide Analogues and Oxazaphosphorine Derivatives

Bromofosfamide itself is a derivative designed to improve upon existing oxazaphosphorines like ifosfamide and cyclophosphamide (B585). Research continues into creating novel oxazaphosphorine derivatives with enhanced pharmacokinetic and pharmacodynamic properties, aiming for improved selectivity and reduced host toxicity nih.govpatsnap.com. This involves modifying the core oxazaphosphorine structure by altering substituents on the ring or the attached alkyl chains. Studies have explored analogues with different halogen substitutions, such as chloro-bromo, bromine, or dibromine ifosfamide analogues, which have shown varying levels of in vitro cytotoxic activity researchgate.netresearchgate.net. Furthermore, research into "preactivated" oxazaphosphorines, which involve covalent binding of moieties at the C-4 position of the oxazaphosphorine ring, aims to bypass cytochrome P450 bioactivation and limit the release of toxic byproducts acs.org. The synthesis of these analogues often involves multi-step reactions, building upon established methodologies for oxazaphosphorine synthesis google.comacs.org.

Stereochemical Aspects of Bromofosfamide Synthesis and Intermediate Characterization

The stereochemistry of bromofosfamide is critical, as the (S)-enantiomer is considered the more active form researchgate.netnih.gov. Therefore, controlling and characterizing the stereochemistry throughout the synthesis is paramount. Asymmetric synthesis routes are designed to favor the formation of the (S)-enantiomer, often employing chiral starting materials or auxiliaries researchgate.netgoogle.comresearchgate.net. Intermediate characterization plays a vital role in confirming the successful stereochemical outcome. Techniques such as chiral HPLC are used to determine enantiomeric purity, with reported purities for S-(-)-bromofosfamide exceeding 99.9% researchgate.netnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is extensively used for structural elucidation and monitoring reaction progress, including the characterization of chiral intermediates and the assignment of stereochemistry ingentaconnect.comdrugbank.comresearchgate.netoxinst.com. Solid-state NMR and the use of chiral shift reagents are advanced methods employed to assign enantiomeric purity and study stereochemical aspects of metabolism ingentaconnect.comdrugbank.comresearchgate.net. The crystal and molecular structures of both enantiomers of bromofosfamide have been determined, confirming the chair-like conformation of the oxazaphosphorine ring and providing insights into their solid-state properties researchgate.net.

Molecular Mechanisms of Action and Biotransformational Activation of Bromofosfamide

Cytochrome P450-Mediated Prodrug Activation Pathways of Bromofosfamide (B17040)

Like other oxazaphosphorines such as cyclophosphamide (B585) and ifosfamide (B1674421), bromofosfamide is a prodrug that is metabolically inert until activated in the body. nih.govnih.gov This bioactivation is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. nih.gov The activation of oxazaphosphorines begins with a critical hydroxylation step at the C4 position of the oxazaphosphorine ring. bu.edu This reaction is catalyzed by various CYP450 isoforms, with CYP3A4 and CYP2B6 being major contributors to the metabolism of ifosfamide, a close structural analog of bromofosfamide. bu.educlinpgx.org

The process transforms the parent compound into a highly unstable intermediate, 4-hydroxybromofosfamide. This intermediate exists in equilibrium with its open-ring tautomer, aldo-bromofosfamide. bu.edu The subsequent decomposition of aldo-bromofosfamide is a spontaneous chemical process known as β-elimination. This step releases the two key effector molecules: the active alkylating metabolite, a bromo-analogue of isophosphoramide mustard, and a byproduct, acrolein. bu.edu It is the mustard metabolite that is responsible for the therapeutic, DNA-damaging effects of the drug. bu.edu While specific studies on bromofosfamide's metabolism are limited, the established pathways for ifosfamide and cyclophosphamide provide a robust model for its activation. nih.govnih.gov

| Enzyme Family | Key Isoforms | Role in Oxazaphosphorine Activation |

| Cytochrome P450 (CYP) | CYP2B6 | Plays a significant role in the 4-hydroxylation (activation) of ifosfamide and cyclophosphamide. bu.educlinpgx.org |

| CYP3A4 | A primary enzyme responsible for the metabolic activation of ifosfamide. clinpgx.orgdrugbank.com | |

| CYP2C Family (2C8, 2C9, 2C19) | Contribute to a lesser extent to the activation pathway. clinpgx.org | |

| CYP2A6 | Minor contributor to oxazaphosphorine activation. clinpgx.org |

DNA Alkylation and Interstrand Cross-Linking as a Primary Cytotoxic Mechanism

The principal mechanism through which bromofosfamide and other oxazaphosphorines exert their cytotoxic effects is through the alkylation of DNA. nih.gov The active metabolite, a bromo-substituted mustard compound, is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. nih.gov This reaction primarily targets the N7 position of guanine (B1146940) residues. nih.gov

The bifunctional nature of the mustard metabolite, possessing two alkylating haloethyl arms, allows it to form covalent bonds with two different DNA bases. When these bonds are formed on opposite strands of the DNA double helix, it results in an interstrand cross-link (ICL). nih.gov These ICLs are highly cytotoxic lesions because they physically prevent the separation of the DNA strands, a process that is essential for both DNA replication and transcription. utwente.nl The cell's inability to replicate its DNA or synthesize necessary proteins ultimately triggers programmed cell death, or apoptosis.

Exploration of Reactive Oxygen Species Generation and Associated DNA Damage Pathways

The generation of reactive oxygen species (ROS) is another potential mechanism contributing to the cytotoxicity of alkylating agents. nih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, lipids, and proteins. mdpi.com

Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems. mdpi.com In the context of DNA, ROS can induce damage through several mechanisms. The hydroxyl radical, in particular, can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to strand breaks. mdpi.com Furthermore, ROS can oxidize nucleotide bases, with guanine being particularly susceptible, leading to the formation of lesions like 8-hydroxyguanine (B145757) (8-OH-Gua). youtube.com These oxidative lesions are mutagenic and can interfere with DNA replication and transcription, contributing to the cytotoxic effect. nih.govyoutube.com While the primary mechanism of oxazaphosphorines is DNA alkylation, the cellular stress induced by these agents could potentially lead to a secondary increase in ROS levels, exacerbating DNA damage and promoting cell death. nih.gov

Comparative Analysis of Bromofosfamide's Molecular Action with Established Oxazaphosphorines

The molecular action of bromofosfamide can be understood by comparing it to its parent compounds, ifosfamide and cyclophosphamide. All three are oxazaphosphorine prodrugs that require CYP450-mediated 4-hydroxylation for activation. nih.govnih.gov The fundamental cytotoxic mechanism for all is the generation of a bifunctional alkylating mustard that forms DNA interstrand cross-links. nih.govnih.gov

However, the substitution of chlorine with bromine in the haloethyl side chains of bromofosfamide introduces significant differences in chemical reactivity and biological activity. Bromine is a better leaving group than chlorine, which suggests that the bromo-substituted mustard metabolite of bromofosfamide may be more reactive than the chloro-substituted mustards of ifosfamide and cyclophosphamide.

Indeed, in vitro studies comparing active metabolites have shown that bromo-analogues of isophosphoramide mustard are more cytotoxic and exhibit a higher DNA cross-linking potency than their chlorinated counterparts. nih.gov One study found that a bromo-analogue of ifosfamide's active metabolite had a potential advantage due to its higher DNA interstrand cross-linking activity. nih.gov This enhanced reactivity could translate to greater antitumor efficacy. While the core mechanism of action is conserved across these oxazaphosphorines, the halogen substitution in bromofosfamide appears to modulate its potency as a DNA-damaging agent. nih.gov

| Feature | Bromofosfamide Analogue | Isophosphoramide Mustard (from Ifosfamide) |

| Primary Cytotoxic Lesion | DNA Interstrand Cross-links nih.gov | DNA Interstrand Cross-links nih.gov |

| Other DNA Damage | DNA-protein cross-links, Alkali-labile sites nih.gov | DNA-protein cross-links, Alkali-labile sites nih.gov |

| Relative Cytotoxicity | Higher nih.gov | Lower nih.gov |

| Relative Cross-linking Potency | Higher nih.gov | Lower nih.gov |

Preclinical Pharmacokinetic and Metabolic Characterization of Bromofosfamide

In Vitro Metabolic Stability Profiling Using Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays using liver microsomes and hepatocytes are foundational in preclinical drug development for predicting a compound's in vivo hepatic clearance and metabolic fate srce.hrnuvisan.comspringernature.com. Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, are rich in Cytochrome P450 (CYP) enzymes and are commonly used to assess Phase I metabolism, primarily oxidative reactions srce.hrnih.gov. Hepatocytes, being intact cells, offer a more comprehensive system that includes both Phase I and Phase II metabolic enzymes, as well as cofactors, providing a more physiologically relevant environment for evaluating metabolic stability srce.hrnuvisan.comnih.gov.

As an oxazaphosphorine, Bromofosfamide (B17040) is anticipated to undergo biotransformation through these systems. Studies on related oxazaphosphorines indicate that metabolism can involve hydroxylation and dechloroethylation pathways researchgate.netingentaconnect.comnih.govnih.gov. The rate of degradation of Bromofosfamide in these systems, typically measured by the loss of parent compound over time, provides critical data for estimating its half-life and intrinsic clearance.

Identification and Structural Elucidation of Bromofosfamide Metabolites

The identification and structural elucidation of metabolites are crucial for understanding a drug's disposition, potential toxicity, and mechanism of action. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this process digitellinc.comcriver.comwiley.comnih.gov. These methods allow for the detection, quantification, and structural determination of metabolic products formed from the parent compound.

For Bromofosfamide, potential metabolites have been synthesized to serve as analytical standards, facilitating their identification in biological matrices ingentaconnect.com. Based on the known metabolism of ifosfamide (B1674421), expected metabolites of Bromofosfamide include hydroxylated derivatives (such as 4-hydroxybromofosfamide, analogous to 4-hydroxyifosfamide) and products of N-dechloroethylation. The 4-hydroxy metabolite is a key intermediate that tautomerizes to aldoifosfamide, which then releases the active alkylating agent, isophosphoroamide mustard ingentaconnect.com.

Stereoselective Metabolism of Bromofosfamide Enantiomers

Bromofosfamide, like ifosfamide, possesses a chiral center at the phosphorus atom, leading to the existence of R and S enantiomers researchgate.netingentaconnect.comnih.govnih.gov. Oxazaphosphorines are known to exhibit stereoselective metabolism, meaning that the R and S enantiomers can be metabolized at different rates or via different pathways, potentially leading to distinct pharmacokinetic and pharmacodynamic profiles researchgate.netnih.govnih.gov.

Structure Activity Relationship Sar and Advanced Computational Studies of Bromofosfamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For alkylating agents like bromofosfamide (B17040), QSAR models can predict cytotoxicity based on a set of calculated molecular properties known as descriptors.

The development of a QSAR model for cyclophosphamide (B585) analogs, including bromofosfamide, would involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. ucsb.edu A statistical method, like multiple linear regression (MLR), is then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC50 values against a cancer cell line).

Key molecular descriptors relevant for a QSAR study of bromofosfamide and its analogs would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

Electronic Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for describing chemical reactivity. ucsb.edu The energy of the LUMO, for instance, can indicate the molecule's susceptibility to nucleophilic attack, a key step in its mechanism of action.

Quantum Chemical Descriptors: These include atomic charges and dipole moments, which influence how the molecule interacts with its biological target.

Hydrophobicity Descriptors (e.g., LogP): This value indicates how the compound partitions between water and an oily solvent, which affects its absorption, distribution, and ability to cross cell membranes. researchgate.net

A hypothetical QSAR model might reveal that increased electrophilicity at certain atoms and an optimal LogP value are critical for enhanced anticancer activity. Such models are invaluable for prioritizing the synthesis of new, potentially more potent analogs.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Cyclophosphamide Analogs

| Descriptor Class | Specific Descriptor | Potential Significance for Bromofosfamide Activity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy suggests greater susceptibility to nucleophilic attack by DNA. |

| Electronic | Mulliken Atomic Charges | Charge distribution affects intramolecular cyclization to form the aziridinium (B1262131) ion and interaction with DNA bases. |

| Steric | Molecular Volume | Influences binding affinity within the DNA minor groove. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Impacts cell membrane permeability, bioavailability, and distribution. gpatindia.com |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect target interaction. |

Molecular Docking and Dynamics Simulations of Bromofosfamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing how a drug molecule interacts with its biological target at an atomic level. For bromofosfamide, like cyclophosphamide, the ultimate cytotoxic effect comes from its active metabolite, phosphoramide (B1221513) mustard, which alkylates DNA. gpatindia.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., activated bromofosfamide) when bound to a target macromolecule (e.g., a DNA double helix). The process involves sampling numerous possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. For phosphoramide mustard, docking simulations would target the N7 position of guanine (B1146940) bases within the DNA minor groove, which is the primary site of alkylation. nih.govsketchy.com The results would highlight key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-DNA complex before the covalent bond is formed.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the drug-DNA complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for every atom in the system, providing a detailed view of the flexibility of the complex and the stability of the interactions. An MD simulation of a phosphoramide mustard-DNA adduct could reveal how the cross-link distorts the DNA helix, which in turn inhibits the processes of DNA replication and transcription, ultimately leading to cell death. nih.govpnas.org

Table 2: Key Interactions in Bromofosfamide-DNA Binding Analyzed by Simulation

| Interaction Type | Description | Relevance to Cytotoxicity |

|---|---|---|

| Covalent Alkylation | Formation of a covalent bond between the drug's chloroethyl group and the N7 atom of guanine. | Creates irreversible DNA damage, leading to interstrand and intrastrand cross-links. sketchy.com |

| Hydrogen Bonding | Interaction between the phosphate-oxygen of the drug and DNA backbone or base groups. | Stabilizes the initial non-covalent binding of the drug in the DNA minor groove. |

| van der Waals Forces | Non-specific attractive forces between the drug and the DNA groove. | Contributes to the overall binding affinity and proper orientation for alkylation. |

| Electrostatic Interactions | Attraction between the partially positive charges on the drug's aziridinium ion and the negative phosphate (B84403) backbone of DNA. | Guides the reactive metabolite to its target on the DNA. |

Theoretical Studies on Bromofosfamide's Electronic Structure and Reactivity

Theoretical studies using quantum chemistry methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. bohrium.com DFT calculations have been instrumental in understanding the complex metabolic activation pathway of cyclophosphamide, a process that bromofosfamide is expected to share. nih.gov

The key steps in the activation of cyclophosphamide involve:

Hydroxylation: Cytochrome P450 enzymes in the liver hydroxylate the carbon atom adjacent to the ring nitrogen. nih.gov

Tautomerization: The resulting 4-hydroxycyclophosphamide (B600793) is in equilibrium with its open-ring tautomer, aldophosphamide. bohrium.com

β-Elimination: Aldophosphamide decomposes to yield the highly reactive phosphoramide mustard and a toxic byproduct, acrolein. bohrium.comnih.gov

Intramolecular Cyclization: Phosphoramide mustard then forms a highly electrophilic aziridinium ion, which is the ultimate DNA alkylating species.

DFT calculations can model the energy barriers (activation energies) and thermodynamics of each of these steps. bohrium.comnih.gov By studying the electronic properties of bromofosfamide, researchers can predict how the bromine substitution might influence this activation cascade. For instance, the electron-withdrawing nature of bromine could affect the stability of intermediates or the kinetics of the β-elimination step. Furthermore, DFT is used to analyze reactivity descriptors like the Fukui function, which identifies the most reactive sites in a molecule, confirming the susceptibility of the guanine N7 atom to electrophilic attack by the aziridinium ion. researchgate.net

Table 3: Key Electronic Properties of Cyclophosphamide Metabolites from DFT Studies

| Calculated Property | Significance |

|---|---|

| Activation Energy (ΔG‡) of Hydroxylation | Determines the rate of the initial, crucial metabolic activation step. bohrium.com |

| HOMO-LUMO Gap | A smaller gap in the active metabolite (aziridinium ion) indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the electrophilic nature of the aziridinium ring. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and hyperconjugative effects that influence the stability and reactivity of intermediates. researchgate.netrsc.org |

Cheminformatics and Data Mining for SAR Elucidation

Cheminformatics and data mining techniques are used to analyze large datasets of chemical structures and associated biological data to extract meaningful Structure-Activity Relationships. researchgate.net For a compound like bromofosfamide, these approaches can systematically explore how structural modifications across the entire class of cyclophosphamide analogs impact their anticancer activity and toxicity. bjmu.edu.cnnih.gov

By mining databases of known nitrogen mustards, several key SAR principles for the cyclophosphamide scaffold have been established:

The Bis(2-chloroethyl)amine Moiety: This group is essential for cytotoxic activity. It is the precursor to the aziridinium ion that forms the DNA cross-links. gpatindia.comijrpc.com

The Oxazaphosphorine Ring: This ring acts as a "carrier" group. Modifications to this ring can significantly alter the compound's stability, rate of metabolic activation, and toxicity profile. gpatindia.com

Substitutions on the Ring: Introducing different groups on the oxazaphosphorine ring can modulate the drug's lipophilicity and electronic properties. For example, aromatic ring substitutions can increase the stability and distribution of the drug throughout the body. gpatindia.comslideshare.net The presence of a bromine atom in bromofosfamide would be a key feature analyzed in such a study to correlate with its specific activity profile.

These analyses help medicinal chemists make rational design choices for developing new analogs with improved therapeutic indices, for instance, by designing prodrugs that are selectively activated in tumor tissue. bjmu.edu.cn

Table 4: Summary of General SAR Findings for Cyclophosphamide Analogs

| Structural Modification | Observed Effect on Activity/Properties |

|---|---|

| Removal or replacement of one chloroethyl arm | Leads to a significant loss of cytotoxic activity. ijrpc.com |

| Substitution on the ring nitrogen (N-3 position) | Affects the rate of metabolic activation and overall potency. bjmu.edu.cn |

| Introduction of aromatic groups | Can increase chemical stability and alter biodistribution. gpatindia.comslideshare.net |

| Replacement of ring oxygen with other heteroatoms | Modifies the electronic properties and stability of the prodrug. |

Advanced Analytical Methodologies for Bromofosfamide Research

Chiral Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs), is indispensable for separating and quantifying the enantiomers of chiral compounds like Bromofosfamide (B17040) researchgate.nettandfonline.comresearchgate.netsigmaaldrich.commerckmillipore.combgb-analytik.comchiralpedia.com. The distinct spatial arrangement of enantiomers leads to differential interactions with a chiral environment, enabling their separation. For Bromofosfamide, a potential cytostatic agent, establishing enantiomeric purity is critical, as different enantiomers can exhibit varying pharmacological activities and metabolic profiles researchgate.netresearchgate.net.

A study successfully developed an HPLC method employing the Chiracel OD-H chiral stationary phase for the stereoselective resolution of Bromofosfamide and its key metabolites researchgate.netresearchgate.net. This method utilized a straight-phase solvent system and demonstrated the ability to separate the R-(+)-enantiomer from the S-(-)-enantiomer, with the R-(+)-enantiomer consistently eluting first researchgate.net. The optical purity of synthetically prepared S-(-)-bromofosfamide was determined to be greater than 99.9% through peak area integration researchgate.netresearchgate.net. The enantioselectivity (α) values observed for Bromofosfamide and its metabolites highlight the method's efficacy in distinguishing stereoisomers.

Table 7.1.1: Enantioselectivity (α) Values for Bromofosfamide and its Metabolites

| Compound | Enantioselectivity (α) |

| Bromofosfamide | 1.52 |

| Metabolite 1 | 1.60 |

| Metabolite 2 | 1.57 |

Note: Values derived from HPLC analysis using a Chiracel OD-H chiral stationary phase researchgate.net.

The development of robust chiral stationary phases, often based on polysaccharide derivatives, has significantly advanced the field, offering broad applicability for a wide range of chiral compounds tandfonline.commerckmillipore.combujnochem.com. These advancements allow for both analytical determination of enantiomeric purity and preparative-scale isolation of individual enantiomers.

Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS and LC-HRMS), plays a pivotal role in identifying and quantifying metabolites of Bromofosfamide ijpras.combioivt.comnih.govresearchgate.netnih.gov. These techniques are essential for understanding the metabolic pathways and pharmacokinetic profile of the compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a workhorse for metabolite identification and quantification in complex biological matrices bioivt.comnih.gov. It allows for the separation of analytes before detection and fragmentation, providing structural information through characteristic mass-to-charge ratios and fragmentation patterns nih.govnih.gov. High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, offers high mass accuracy, which is critical for distinguishing isobaric compounds and confirming elemental compositions of potential metabolites ijpras.comanimbiosci.org. HRMS, combined with advanced data processing, enhances the confidence in metabolite annotation and identification ijpras.comresearchgate.net.

In toxicokinetic (TK) studies, LC-MS/MS is routinely used to elucidate metabolite profiles and quantify drug concentrations in biological samples, supporting safety assessments during preclinical development bioivt.com. The ability to acquire MS/MS spectra allows for spectral interpretation, matching against databases, and verification of metabolite identities, thereby contributing to a comprehensive understanding of drug metabolism and disposition nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Pathway Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, especially phosphorus-31 NMR (³¹P NMR), is a powerful tool for elucidating metabolic pathways and performing stereochemical analysis of phosphorus-containing compounds like Bromofosfamide researchgate.netingentaconnect.comhyphadiscovery.comnih.govmagritek.comcreative-proteomics.comoxinst.com. NMR provides detailed structural information and can directly probe the chemical environment of specific nuclei.

For Bromofosfamide, ³¹P NMR has been employed to study its metabolism and to establish conditions for analyzing the enantiomeric composition of its metabolites researchgate.netingentaconnect.com. By using ³¹P NMR in conjunction with chiral shift reagents, researchers can differentiate between enantiomers by observing distinct signals, aiding in the determination of stereospecificity in metabolic transformations ingentaconnect.com. For several synthesized metabolites (compounds 1-3), the application of appropriate ³¹P NMR conditions in the presence of chiral shift reagents resulted in the observation of two well-separated signals, indicative of their enantiomeric nature ingentaconnect.com.

Beyond stereochemical analysis, NMR spectroscopy is broadly recognized for its ability to define the exact position of biotransformation in a drug molecule, offering mechanistic insights into metabolite formation hyphadiscovery.com. ³¹P NMR is particularly valuable for characterizing phosphorus-containing compounds due to the nucleus's 100% natural abundance and unique chemical shift range, allowing for the identification of different oxidation states and chemical environments of phosphorus atoms magritek.comcreative-proteomics.comoxinst.com.

Development and Validation of Preclinical Bioanalytical Assays for Bromofosfamide and its Metabolites

The development and validation of reliable bioanalytical assays are fundamental to preclinical drug development, ensuring the accurate measurement of Bromofosfamide and its metabolites in biological samples bioivt.comardena.comprecisionformedicine.comnih.govfda.gov. These assays support pharmacokinetic (PK), toxicokinetic (TK), and safety studies.

Bioanalytical method development involves optimizing parameters such as sample preparation, chromatography, and detection to achieve selectivity, specificity, sensitivity, and robustness nih.gov. Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, include accuracy, precision, linearity, range, limit of quantification (LLOQ), stability, and recovery ardena.comnih.govfda.gov. For instance, the validation of bioanalytical methods for preclinical studies must conform to current FDA, EMA, and ICH M10 guidelines ardena.com.

Preclinical Efficacy Evaluation of Bromofosfamide in in Vitro and in Vivo Cancer Models

In Vitro Cytotoxicity and Cell Line Sensitivity Profiling

The in vitro evaluation of cytotoxic agents is a foundational step in assessing their potential anticancer activity. While specific quantitative cytotoxicity data (e.g., IC50 values) for Bromofosfamide (B17040) across a broad panel of cell lines are not extensively detailed in the reviewed literature, its mechanism of action at the cellular level has been explored. Bromofosfamide's activity involves the crosslinking of DNA strands or deoxyribose-protein crosslinks, creating alkali-labile sites within the cellular structure in a concentration-dependent manner, as observed in HeLa cells researchgate.net. This mechanism suggests a direct cytotoxic effect on cancer cells by interfering with critical cellular processes. The methodologies for assessing in vitro cytotoxicity typically involve assays such as the MTT or Neutral Red uptake assays, which measure cell viability and metabolic activity, providing cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) values scielo.brmdpi.com. These assays are crucial for profiling the sensitivity of various cancer cell lines to potential therapeutic agents, allowing for the identification of differential responses based on cell line characteristics researchgate.net.

Assessment of Antitumor Activity in Murine Experimental Tumor Models

Preclinical studies in murine models are essential for evaluating the in vivo efficacy of novel anticancer compounds. Bromofosfamide and its analogues have demonstrated promising activity in these settings. Specifically, (S)-(-)-Bromofosfamide (CBM-11), an enantiomerically pure bromo analog of ifosfamide (B1674421), was found to be potent against several model tumors in mice nih.gov. Furthermore, studies indicated that CBM-11 possessed more favorable therapeutic indices when compared to ifosfamide, suggesting a potentially improved therapeutic window nih.gov. Bromofosfamides, in general, were selected for advanced preclinical evaluation based on their superior antitumor activity observed in advanced animal tumor models nih.gov. These findings highlight the potential of Bromofosfamide as an effective agent in combating tumor growth within a murine context.

Comparative Preclinical Antitumor Efficacy Studies with Other Oxazaphosphorine Analogues

Comparative studies are vital for understanding the advantages of novel drug candidates over existing treatments. Bromofosfamide analogues have been developed with the aim of improving selectivity and therapeutic response while reducing host toxicity compared to older oxazaphosphorines such as cyclophosphamide (B585) and ifosfamide researchgate.netnih.gov. Studies have indicated that certain bromofosfamides, such as chlorobromofosfamide (B126475) (ClBrs), exhibited statistically significantly lower urotoxic effects compared to ifosfamide nih.gov. Furthermore, (S)-(-)-Bromofosfamide (CBM-11) demonstrated more favorable therapeutic indices than ifosfamide, suggesting a potentially better balance between efficacy and toxicity nih.gov. In comparative studies involving other oxazaphosphorines, ifosfamide showed a higher response rate (43%) and lower toxicity compared to cyclophosphamide (33% response rate) in human tumor xenografts nih.gov. These findings collectively suggest that Bromofosfamide and related compounds represent an advancement within the oxazaphosphorine class, potentially offering enhanced efficacy or improved safety profiles.

Identification of Responsive Preclinical Tumor Phenotypes and Histological Subtypes

Identifying specific tumor phenotypes or histological subtypes that are most responsive to a particular drug is crucial for guiding clinical development. While direct data linking Bromofosfamide to specific responsive preclinical tumor phenotypes or histological subtypes is limited in the provided search results, studies on its analogue ifosfamide have provided valuable insights. Ifosfamide demonstrated responsiveness in preclinical human tumor xenograft models derived from breast, lung (both non-small cell and small cell), testicular cancers, and sarcomas nih.gov. Research into therapeutic response-based reclassification of tumors has also highlighted associations between histological subtypes and drug sensitivity, suggesting that molecular and histological characteristics play a role in determining treatment outcomes nih.gov. Understanding these relationships for Bromofosfamide would require dedicated studies across a diverse range of preclinical cancer models.

Emerging Research Directions and Future Perspectives in Bromofosfamide Science

Conceptualization and Preclinical Development of Novel Drug Delivery Systems for Bromofosfamide (B17040)

The inherent limitations of conventional chemotherapeutic delivery, such as poor bioavailability, off-target toxicity, and the development of drug resistance, necessitate the exploration of advanced drug delivery systems for bromofosfamide. Preclinical research is focusing on conceptualizing and developing innovative formulations to improve bromofosfamide's pharmacokinetic and pharmacodynamic profiles.

Nanocarrier-based Delivery: The encapsulation of bromofosfamide within nanocarriers, such as liposomes, polymeric micelles, or nanoemulsions, is being investigated to enhance its tumor-targeting capabilities and reduce systemic toxicity. These nanocarriers can improve drug accumulation in tumor tissues through passive targeting (e.g., the enhanced permeation and retention (EPR) effect) or active targeting via surface modification with specific ligands that bind to tumor-associated receptors nih.govnih.gov. Preclinical studies aim to optimize nanocarrier size, surface charge, and composition to ensure efficient drug loading, controlled release, and improved cellular uptake within tumor cells juniperpublishers.commdpi.comnih.gov.

Prodrug Strategies: Further development of prodrug strategies for bromofosfamide could involve creating derivatives that are activated specifically within the tumor microenvironment, thereby minimizing exposure to healthy tissues. This approach aims to improve the therapeutic index by increasing drug concentration at the target site while reducing systemic side effects.

Targeted Delivery Systems: Research is exploring the conjugation of bromofosfamide or its delivery vehicles to tumor-specific antibodies or peptides. This strategy aims to achieve highly precise delivery, leveraging the overexpression of certain receptors on cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target effects openaccessjournals.com.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Bromofosfamide Investigations

The application of advanced omics technologies, including metabolomics and proteomics, is crucial for a deeper understanding of bromofosfamide's mechanism of action, its metabolic fate, and its interactions with cellular pathways.

Metabolomics: Metabolomic profiling of cells or tissues exposed to bromofosfamide can reveal alterations in metabolic pathways that are critical for its cytotoxic effects or for the development of resistance. By analyzing the complete set of small molecules (metabolites) within a biological system, researchers can identify drug-induced metabolic signatures, potential toxicological biomarkers, and pathways that could be targeted to enhance drug efficacy arome-science.commdpi.comnih.govmetwarebio.com. For instance, understanding how bromofosfamide influences cellular energy metabolism or nucleotide synthesis could uncover new therapeutic vulnerabilities or resistance mechanisms.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to bromofosfamide treatment. This can help elucidate the specific cellular targets and signaling pathways affected by the drug, providing insights into its mechanism of action and potential resistance pathways mdpi.com. By mapping the proteomic landscape, researchers can identify key proteins involved in DNA damage repair, cell cycle regulation, or apoptosis that are modulated by bromofosfamide.

Transcriptomics: While not explicitly mentioned in the prompt, transcriptomics (studying RNA expression) often complements metabolomics and proteomics. Analyzing gene expression changes can provide a broader picture of cellular responses to bromofosfamide, identifying key genes and pathways involved in its efficacy or resistance.

Identification and Validation of Preclinical Biomarkers for Response Prediction and Resistance Monitoring

The development of reliable biomarkers is essential for predicting patient response to bromofosfamide and for monitoring the emergence of drug resistance in preclinical models.

Predictive Biomarkers: Research is focused on identifying molecular indicators (e.g., specific gene mutations, protein expression levels, or metabolic profiles) that correlate with sensitivity to bromofosfamide in preclinical cancer models. These biomarkers could serve as early indicators of therapeutic response, allowing for patient stratification and personalized treatment strategies nih.govcrownbio.commetabolon.comnki.nl. For example, identifying specific enzymes involved in the activation or detoxification of bromofosfamide could serve as predictive markers.

Resistance Monitoring: Understanding the mechanisms by which cancer cells develop resistance to bromofosfamide is critical. Preclinical studies aim to identify biomarkers associated with acquired resistance, such as alterations in DNA repair pathways, drug efflux transporters, or metabolic detoxification enzymes. Monitoring these biomarkers in preclinical settings can inform strategies to overcome or prevent resistance nih.govcrownbio.com.

Exploration of Combination Strategies with Other Preclinical Therapeutic Modalities

Combining bromofosfamide with other therapeutic agents holds significant promise for enhancing its efficacy, overcoming resistance, and reducing toxicity. Preclinical research is actively exploring synergistic combinations.

Synergistic Combinations: Studies are investigating combinations of bromofosfamide with other chemotherapeutic agents, targeted therapies, or immunotherapies. The goal is to identify drug pairs or regimens that exhibit synergistic effects, meaning the combined effect is greater than the sum of individual effects ucl.ac.uknih.govbiorxiv.org. For instance, combining bromofosfamide with agents that target different cellular pathways or that inhibit resistance mechanisms could lead to improved outcomes. Preclinical models are used to assess these interactions, often employing isobologram analysis to quantify synergy or antagonism nih.gov.

Overcoming Resistance: Bromofosfamide might be combined with agents that can re-sensitize resistant cells to its effects. For example, if resistance is mediated by increased glutathione (B108866) levels, which can detoxify alkylating agents, combining bromofosfamide with agents that deplete glutathione could restore sensitivity nih.gov.

Targeted Therapies and Immunotherapies: Preclinical evaluation of bromofosfamide in combination with targeted agents (e.g., kinase inhibitors) or immunotherapies (e.g., immune checkpoint inhibitors) is an emerging area. These combinations aim to leverage complementary mechanisms of action to achieve more robust anti-tumor responses metabolon.com.

Role of Bromofosfamide Research in Advancing Oxazaphosphorine Chemistry and Biology

Research into bromofosfamide contributes to the broader understanding and advancement of the oxazaphosphorine class of compounds, which are vital in cancer chemotherapy.

Structure-Activity Relationships (SAR): Studying bromofosfamide and its analogs helps elucidate the SAR for oxazaphosphorines. By systematically modifying chemical structures and evaluating their biological activity in preclinical models, researchers can identify key structural features that influence potency, selectivity, and toxicity ijrpc.comresearchgate.netresearchgate.net. Understanding the role of the bromine substituent, the oxazaphosphorine ring configuration, and stereochemistry (particularly the S-(-) enantiomer) is crucial for designing next-generation oxazaphosphorines researchgate.netbiostock.se.

Table 1: Enantiomeric Separation Characteristics of Bromofosfamide

| Analyte | Observed Enantioselectivity | Optical Purity (S-(-)-Bromofosfamide) |

|---|---|---|

| Bromofosfamide | 1.52 | >99.9% |

| Bromofosfamide Metabolite 1 | 1.60 | N/A |

Data derived from preclinical analytical method development for enantiomer separation researchgate.net.

Development of Novel Analogs: Insights gained from bromofosfamide research can guide the synthesis of new oxazaphosphorine derivatives with improved pharmacological properties, such as enhanced tumor penetration, reduced off-target effects, or novel mechanisms of activation. The synthesis and development of novel oxazaphosphorine analogs with favorable pharmacokinetic and pharmacodynamic properties still constitutes a great challenge for medicinal chemists and cancer pharmacologists arome-science.comresearchgate.net.

Compound List:

Bromofosfamide

Cyclophosphamide (B585) (CPA)

Ifosfamide (B1674421) (IFO)

Trofosfamide

Mafosfamide

Glufosfamide

Isophosphoramide mustard (IPM)

Evofosfamide (TH-302)

Q & A

Q. How should conflicting data on Bromofosfamide’s off-target effects be disclosed in publications?

- Methodological Answer : Clearly delineate observed adverse effects (e.g., hematologic toxicity) in the Results section, with statistical significance noted. In the Discussion, contextualize findings against prior literature and propose hypotheses for discrepancies (e.g., metabolic enzyme polymorphisms). Follow journal guidelines for dual publication and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.